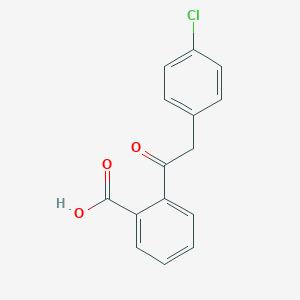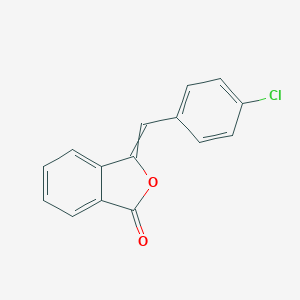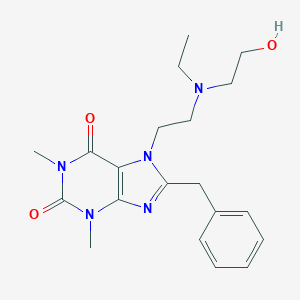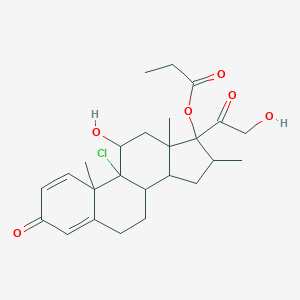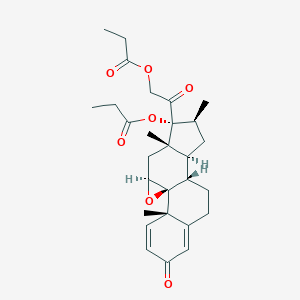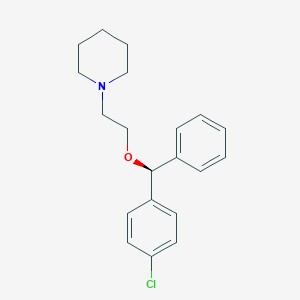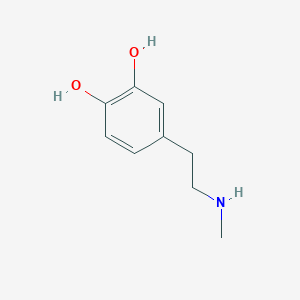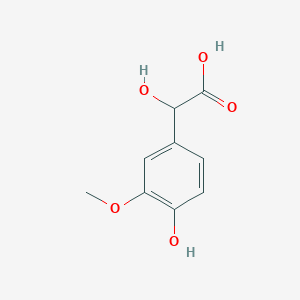
Formoterol hemifumarate
Vue d'ensemble
Description
YM 08316, également connu sous le nom de fumarate de formotérol, est un agoniste β2-adrénergique puissant, sélectif et à action prolongée. Il est principalement utilisé dans le traitement de l'asthme et de la bronchopneumopathie chronique obstructive (BPCO). Ce composé agit sur la musculature lisse bronchique pour dilater et détendre les voies respiratoires, soulageant ainsi les symptômes associés à ces affections respiratoires .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du fumarate de formotérol implique plusieurs étapes, à partir des précurseurs aromatiques appropriés. Les étapes clés comprennent la formation du groupe formamide et le couplage ultérieur avec l'acide fumarique. Les conditions de réaction impliquent généralement l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter les réactions .
Méthodes de production industrielle
La production industrielle du fumarate de formotérol suit une voie de synthèse similaire, mais à plus grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, impliquant souvent des techniques avancées telles que la cristallisation et la chromatographie pour garantir que le produit final respecte les normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
Le fumarate de formotérol subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels au sein de la molécule.
Substitution : Diverses réactions de substitution peuvent être effectuées pour introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs comme l'hydrure de lithium aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs tels que les halogènes et les agents alkylants sont utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des produits désoxygénés .
Applications de la recherche scientifique
Le fumarate de formotérol a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans les études impliquant des agonistes β2-adrénergiques.
Biologie : La recherche sur ses effets sur les cellules musculaires lisses bronchiques contribue à comprendre la physiologie respiratoire.
Médecine : Il est largement étudié pour ses effets thérapeutiques dans le traitement de l'asthme et de la BPCO.
Industrie : Le composé est utilisé dans le développement de thérapies d'inhalation et d'autres formulations pharmaceutiques.
Mécanisme d'action
Le fumarate de formotérol exerce ses effets en se liant aux récepteurs β2-adrénergiques des cellules musculaires lisses bronchiques. Cette liaison active l'adénylate cyclase, conduisant à une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc). Les niveaux élevés d'AMPc entraînent la relaxation de la musculature lisse bronchique, dilatant ainsi les voies respiratoires et améliorant le flux d'air .
Applications De Recherche Scientifique
Formoterol fumarate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving beta-2 adrenoceptor agonists.
Biology: Research on its effects on bronchial smooth muscle cells helps in understanding respiratory physiology.
Medicine: It is extensively studied for its therapeutic effects in asthma and COPD management.
Mécanisme D'action
Formoterol fumarate exerts its effects by binding to beta-2 adrenoceptors on bronchial smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the relaxation of bronchial smooth muscle, thereby dilating the airways and improving airflow .
Comparaison Avec Des Composés Similaires
Composés similaires
Salbutamol : Un autre agoniste β2-adrénergique utilisé dans le traitement de l'asthme.
Salmétérol : Un agoniste β2 à action prolongée avec un mécanisme d'action similaire.
Terbutaline : Un agoniste β2 utilisé à des fins thérapeutiques similaires.
Unicité
Le fumarate de formotérol est unique en raison de son apparition rapide d'action combinée à une longue durée d'effet. Cela le rend adapté à la fois au soulagement aigu et à la prise en charge à long terme de l'asthme et de la BPCO, offrant un avantage clinique significatif par rapport aux autres agonistes β2 .
Propriétés
IUPAC Name |
but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H24N2O4.C4H4O4/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRNDARFFFHCGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H52N4O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43229-80-7 | |
| Record name | Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel-, (2E)-2-butenedioate (2:1) (salt) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


